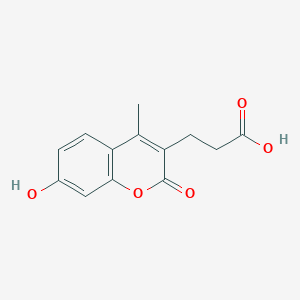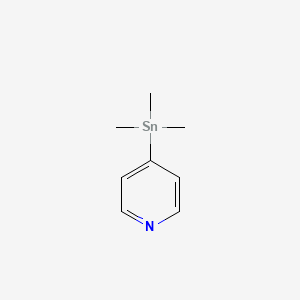
2-((Tribrommethyl)sulfonyl)pyridin
Übersicht
Beschreibung
2-Pyridyl Tribromomethyl Sulfone is a useful research compound. Its molecular formula is C6H4Br3NO2S and its molecular weight is 393.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Pyridyl Tribromomethyl Sulfone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyridyl Tribromomethyl Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridyl Tribromomethyl Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Syntheseverfahren
Die Synthese von „2-Pyridyl Tribrommethyl Sulfon“ beinhaltet die Verwendung von Polyethylenglykol-400 als Phasentransferkatalysator in der Reaktion von Dichlorpyridin und Natriumthiomethoxid zur Bildung von 2-Methylthiopyridin mit einer hohen Ausbeute von 97,8% . Die optimalen Bedingungen für diese Synthese sind eine Temperatur von (80±1)°C, eine Reaktionszeit von 5 Stunden und ein molares Verhältnis von 2-Methylthiopyridin zu Brom von 1:6,58 .
Potenzielle Forschungsanwendungen
Aufgrund seiner chemischen Struktur und Eigenschaften könnte „2-((Tribrommethyl)sulfonyl)pyridin“ potenzielle Anwendungen in folgenden Bereichen haben:
Organische Synthese: Als tribrommethylierte Verbindung kann es als Zwischenprodukt oder Reagenz bei der Synthese komplexerer organischer Moleküle dienen.
Medizinische Chemie: Der Pyridin-Rest ist in vielen Pharmazeutika häufig anzutreffen, was auf eine mögliche Verwendung bei der Entwicklung oder Synthese von Medikamenten hindeutet.
Materialwissenschaften: Die Fähigkeit der Verbindung, als Phasentransferkatalysator zu wirken, deutet auf potenzielle Anwendungen in Materialsyntheseprozessen hin.
Berechnungschemie: Die Daten der Verbindung können in Simulationsprogrammen wie Amber oder GROMACS für Molekülmodellierungsstudien verwendet werden .
Leider ist diese Analyse ohne genauere Forschungspublikationen oder technische Dokumente, die eindeutige Anwendungen detaillieren, auf potenzielle Verwendungen beschränkt, die aus den bekannten chemischen Eigenschaften und dem Syntheseverfahren abgeleitet wurden. Wenn Sie Zugriff auf spezialisierte Datenbanken oder Zeitschriften haben, finden Sie möglicherweise detailliertere Informationen dort.
Synthese von 2-Pyridyl Tribrommethyl Sulfon | Scientific.Net 59626-33-4|this compound| Ambeed
Eigenschaften
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for 2-Pyridyl Tribromomethyl Sulfone?
A1: Recent research highlights a two-step synthesis using readily available starting materials. [, ] First, 2-chloropyridine reacts with sodium thiomethoxide in the presence of polyethylene glycol 400 (PEG-400) as a phase transfer catalyst, yielding 2-methylthiopyridine. [] This intermediate is then subjected to oxidation and bromination using sodium hypochlorite and bromine, ultimately producing 2-Pyridyl Tribromomethyl Sulfone. [, ] Optimization studies revealed that a 1:0.18 mass ratio of 2-chloropyridine to PEG-400 and a 1:1.2 molar ratio of 2-chloropyridine to sodium thiomethoxide are ideal for the first step. [] For the second step, a temperature of 80°C for 4 hours with a 1:6.58 molar ratio of 2-methylthiopyridine to bromine resulted in the highest yield (99.6% purity) of the desired product. []
Q2: How is the structure of 2-Pyridyl Tribromomethyl Sulfone confirmed?
A2: The synthesized 2-Pyridyl Tribromomethyl Sulfone was characterized using various spectroscopic techniques. Both studies utilized ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure of the final product and intermediates. [, ] These analyses provided crucial information about the compound's purity and confirmed the successful incorporation of the desired functional groups.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)




![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)








